molecular formula C17H16O5 B1655851 2',4'-Dihydroxy-3,4-dimethoxychalcone CAS No. 4315-88-2

2',4'-Dihydroxy-3,4-dimethoxychalcone

Cat. No. B1655851
CAS RN: 4315-88-2
M. Wt: 300.3 g/mol
InChI Key: ZMMIEHPFMMRMMN-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',4'-Dihydroxy-3,4-dimethoxychalcone is a natural product found in Astragalus adsurgens and Astragalus laxmannii with data available.

Scientific Research Applications

Antioxidative Activity

  • Chalcones isolated from Coreopsis lanceolata, including compounds structurally similar to 2',4'-Dihydroxy-3,4-dimethoxychalcone, have demonstrated significant antioxidative activities. These chalcones showed a protective effect against oxidative stress in HepG2 cells (Shang et al., 2013).

Antimicrobial and Antifungal Properties

  • New chalcones isolated from propolis in El Salvador, which are chemically related to 2',4'-Dihydroxy-3,4-dimethoxychalcone, have exhibited significant antibacterial and antifungal activities (Popova et al., 2001).

Neuroprotective Effects

  • A study on 2',3'-Dihydroxy-4',6'-dimethoxychalcone (DDC) from green perilla leaves, which is similar to 2',4'-Dihydroxy-3,4-dimethoxychalcone, showed protective effects against glutamate neurotoxicity in primary cortical cultures. This suggests potential applications in neuroprotection (Taguchi et al., 2020).

Antitumor Activity

  • A related compound, 2',4'-dihydroxy-3,4,5-trimethoxychalcone, has been evaluated as an antimitotic agent that induces mitotic catastrophe in MCF-7 breast cancer cells, indicating potential for antitumor activity (Masawang et al., 2014).

Anti-Inflammatory Properties

  • Dihydrochalcones, similar to 2',4'-Dihydroxy-3,4-dimethoxychalcone, isolated from Cyathostemma argenteum, have shown significant anti-inflammatory activity (Somsrisa et al., 2013).

properties

CAS RN

4315-88-2

Molecular Formula

C17H16O5

Molecular Weight

300.3 g/mol

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16O5/c1-21-16-8-4-11(9-17(16)22-2)3-7-14(19)13-6-5-12(18)10-15(13)20/h3-10,18,20H,1-2H3/b7-3+

InChI Key

ZMMIEHPFMMRMMN-XVNBXDOJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)OC

SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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